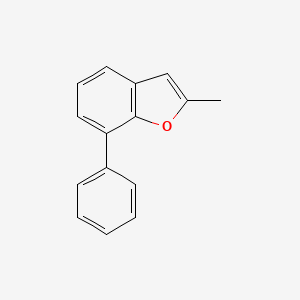

2-Methyl-7-phenylbenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12O |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-methyl-7-phenyl-1-benzofuran |

InChI |

InChI=1S/C15H12O/c1-11-10-13-8-5-9-14(15(13)16-11)12-6-3-2-4-7-12/h2-10H,1H3 |

InChI Key |

GBVFFFWKJPRXDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 7 Phenylbenzofuran and Analogues

Strategies for Benzofuran (B130515) Ring Construction in 2-Phenylbenzofuran (B156813) Systems

The construction of the benzofuran ring in 2-phenylbenzofuran systems can be achieved through several strategic approaches. These methods focus on the efficient formation of the heterocyclic ring, often allowing for the introduction of various substituents.

Cyclodehydration Approaches utilizing Eaton's Reagent and Polyphosphoric Acid for Benzofuran Synthesis

Acid-catalyzed cyclodehydration is a prominent method for synthesizing benzofurans. Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, and polyphosphoric acid (PPA) are effective reagents for this transformation. researchgate.netgoogle.comccsenet.org

The cyclodehydration of α-phenoxy ketones using Eaton's reagent provides a straightforward route to 3-substituted or 2,3-disubstituted benzofurans in moderate to excellent yields under mild conditions. researchgate.net This method is valued for its efficiency and the ready availability of starting materials, which are typically synthesized from the reaction of phenols and α-bromo ketones. researchgate.net The high reactivity and fluidity of Eaton's reagent contribute to the success of this reaction. researchgate.net

Similarly, polyphosphoric acid is a powerful dehydrating agent widely used in organic synthesis, including the cyclization of various compounds to form heterocyclic rings. ccsenet.orgresearchgate.net PPA can promote the cyclization of intermediates to yield benzofuran structures. google.com For instance, heating a p-methoxyphenylacetaldehyde diethylacetal in the presence of PPA and a suitable solvent like benzene (B151609) can lead to the formation of the corresponding benzofuran. google.com While effective, reactions involving PPA can sometimes require high temperatures, which may be a limitation for some applications. orgsyn.org

A general reaction scheme for the cyclodehydration of an α-phenoxy ketone to a benzofuran is illustrated below:

Scheme 1: General Cyclodehydration to form a Benzofuran RingIntramolecular Oxidative Coupling Routes to 2-Phenylbenzofurans

Intramolecular oxidative coupling presents another powerful strategy for the synthesis of benzofurans. These methods often involve the formation of a carbon-oxygen bond through the cyclization of a suitably substituted precursor, frequently an ortho-alkenylphenol. nih.gov

One approach utilizes a nickel-catalyzed system for the intramolecular dehydrogenative coupling of ortho-alkenylphenols to form 3-aryl benzofurans. nih.gov This method is notable for its use of molecular oxygen as the oxidant, avoiding the need for sacrificial hydrogen acceptors. nih.gov The reaction likely proceeds through the formation of an oxy-radical intermediate, which then couples with the nickel catalyst, followed by intramolecular C-H activation and reductive elimination to yield the benzofuran product. nih.gov

Another metal-free approach involves the use of an iodine/tert-butyl hydroperoxide/sodium azide (B81097) (I2/TBHP/NaN3) system to mediate the intramolecular oxidative coupling of chalcones. researchgate.net This reaction proceeds via direct C(sp2)-H functionalization to form the C-O bond and tolerates a broad range of substrates. researchgate.net

The synthesis of 5-hydroxybenzofurans can be achieved through a tandem in situ oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones, mediated by phenyliodine(III) diacetate (PIDA). researchgate.net This method directly functionalizes the aromatic C(sp2)-H bond of the hydroquinone. researchgate.net

One-Pot Protocols for the Synthesis of Diarylbenzofurans

One-pot syntheses are highly desirable in organic chemistry as they offer increased efficiency by reducing the number of purification steps and saving time and resources. Several one-pot methods have been developed for the synthesis of diarylbenzofurans. figshare.comtandfonline.comnih.govdtu.dkwisdomlib.org

An efficient one-pot synthesis of 2,3-diarylbenzofurans has been reported via a sequential iodocyclization and palladium-catalyzed Suzuki coupling reaction of 2-alkynylanisoles with boronic acids in water. figshare.comtandfonline.com This protocol is environmentally friendly due to the use of water as the solvent and avoids the isolation of the intermediate 3-iodo-2-arylbenzofurans. figshare.comtandfonline.com

Another one-pot approach involves the relay catalysis of N-Heterocyclic Carbene (NHC) and palladium to synthesize 2,3-diarylated benzo[b]furans from substituted 2'-bromodiphenylbromomethanes and aryl aldehydes. nih.gov This strategy benefits from the ready availability of starting materials and the compatibility of the catalysts. nih.gov

Furthermore, benzofurans can be synthesized in a one-pot manner through the heteroannulation of benzoquinones, catalyzed by acetic acid. dtu.dk

Transition-Metal-Free Synthetic Pathways to Substituted Benzofurans

The development of transition-metal-free synthetic methods is a significant goal in green chemistry, as it avoids the use of often expensive and potentially toxic metals. Several such pathways have been established for the synthesis of substituted benzofurans. nih.govrsc.orgacs.org

A base-catalyzed intramolecular cyclization of 2-ynylphenols provides a facile route to 2-substituted benzo[b]furans. rsc.org Using a readily available base like cesium carbonate (Cs2CO3), this method can produce a variety of 2-aryl and 2-alkyl substituted benzofurans in good to excellent yields under mild conditions. rsc.org

Another transition-metal-free approach involves the synthesis of C3-arylated benzofurans from benzothiophenes and phenols, which utilizes the reactivity of sulfoxides through a sequence of an interrupted Pummerer reaction and a tandfonline.comtandfonline.com sigmatropic rearrangement. acs.org

Additionally, a concise and highly efficient synthetic pathway has been developed for 2-substituted methyl benzo[b]furan-3-carboxylates without the use of a transition metal catalyst. nih.gov

O-Alkylation and Subsequent Cyclization Strategies for 2-Arylbenzofuran Formation

A common and versatile strategy for the synthesis of 2-arylbenzofurans involves the O-alkylation of a phenol (B47542) derivative followed by an intramolecular cyclization. This two-step process allows for the controlled construction of the benzofuran ring.

In a typical sequence for synthesizing 2-arylbenzofurans, a substituted 2-hydroxybenzaldehyde is first O-alkylated with a methyl α-bromophenylacetate in the presence of a base like potassium carbonate. nih.gov The resulting methyl 2-(2-formylphenoxy)-2-phenylacetate is then hydrolyzed to the corresponding carboxylic acid, which subsequently undergoes cyclization to form the 2-arylbenzofuran. nih.gov

The direct synthesis of naphthofurans and benzofurans from readily available phenols and α-haloketones can also be achieved in one step using titanium tetrachloride. nih.gov This process combines a Friedel–Crafts-like alkylation and intramolecular cyclodehydration. nih.gov

The alkylation of 2-pyridones and 2(1H)-quinolinones can lead to both N- and O-alkylated products, and reaction conditions can be tuned to favor one over the other. nih.gov For instance, using an alkali salt of 2-pyridone in DMF tends to result in N-alkylation, while using a silver salt in benzene can lead exclusively to the O-alkylated product. nih.gov

Regioselective Preparations of Substituted Benzofuranone and Benzofuran Derivatives

Regioselectivity is a critical aspect of organic synthesis, ensuring that reactions occur at the desired position on a molecule. Several methods have been developed for the regioselective synthesis of benzofuranones and benzofurans. nih.govoregonstate.edu

One such method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to produce benzofuranones. nih.govoregonstate.edu This reaction allows for the programmable substitution at any position on the benzofuranone ring, enabling the creation of complex substitution patterns. nih.govoregonstate.edu The resulting substituted benzofuranones can then be converted to substituted benzofurans. nih.gov The mechanism is proposed to proceed through a Diels-Alder cycloaddition followed by elimination of nitrous acid and a retro-cycloaddition. oregonstate.edu

A regioselective synthesis of 3-benzoyl-2-phenylbenzofurans can be achieved starting from o-[(benzoyloxy)benzylidene]triphenylphosphonium salts bearing electron-withdrawing groups. unica.it This method involves a tandem ylide acylation and thermal cyclization of the acyl ylide intermediate. unica.it

Synthesis from 3-Phenylcoumarin Precursors via Chemical Conversion

The transformation of 3-phenylcoumarins into 2-phenylbenzofurans represents a notable synthetic route. This process can be achieved through a copper-catalyzed decarboxylative intramolecular C-O coupling reaction, yielding 2-arylbenzofurans in yields ranging from 26% to 84%. nih.gov Another approach involves a hydrolysis/decarboxylation cascade reaction. When 3-arylcoumarins are treated with potassium hydroxide (B78521) in ethylene (B1197577) glycol, they can be converted to o-hydroxystilbenes in moderate to high yields. nih.gov

| Precursor | Reagents/Conditions | Product(s) | Yield | Reference |

| 3-Phenylcoumarin | 1. LiAlH4, THF; 2. DDQ, Benzene, reflux | 2-Phenylbenzofuran, Dimer | 49% (3), 30% (5a) | clockss.org |

| Dimer (5a) | Acid Hydrolysis | 2-Phenylbenzofuran | 34% | clockss.org |

| 3-Arylcoumarins | Copper Catalyst | 2-Arylbenzofurans | 26-84% | nih.gov |

| 3-Arylcoumarins | KOH, Ethylene Glycol | o-Hydroxystilbenes | Moderate to High | nih.gov |

Hypervalent Iodine(III) Reagent Mediated Syntheses of 2-Methylbenzofuran (B1664563) Derivatives

Hypervalent iodine(III) reagents are effective mediators for the synthesis of 2-arylbenzofurans and their derivatives due to their oxidizing capabilities and environmentally benign nature. researchgate.netresearchgate.netchim.itnih.gov These reagents facilitate oxidative cyclization reactions, often under mild conditions. chim.itnih.gov A common strategy involves the intramolecular cyclization of o-hydroxystilbenes. researchgate.net For example, using a catalytic amount (10 mol%) of (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] with m-chloroperbenzoic acid as the terminal oxidant, o-hydroxystilbenes can be converted to 2-arylbenzofurans in good to excellent yields. researchgate.net

Another prominent application of hypervalent iodine reagents is in the rearrangement of 2-hydroxychalcones. nih.gov Treatment of a 2-hydroxychalcone (B1664081) with a reagent like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can induce an oxidative rearrangement to form an intermediate that subsequently cyclizes to a benzofuran structure. nih.gov This methodology has been applied to the synthesis of various natural products containing the benzofuran core. nih.gov The choice of the specific hypervalent iodine reagent and reaction conditions can influence the reaction's efficiency, with acyclic reagents sometimes providing superior results compared to their cyclic counterparts. researchgate.net

| Starting Material | Hypervalent Iodine Reagent | Conditions | Product | Yield | Reference |

| o-Hydroxystilbenes | 10 mol% PhI(OAc)₂ | m-CPBA, solvent | 2-Arylbenzofurans | Good to Excellent | researchgate.net |

| 2-Hydroxychalcone | PhI(OCOCF₃)₂ | Solvent | Rearranged intermediate for benzofuran synthesis | 69% (for intermediate 9) | nih.gov |

| o-Hydroxystilbenes | PhI(OAc)₂ (stoichiometric) | Acetonitrile (B52724) | 2-Arylbenzofurans | Good | organic-chemistry.org |

Palladium-Catalyzed Coupling and Related Approaches for Benzofuran Scaffolds

Palladium catalysis is a cornerstone in the synthesis of benzofuran scaffolds, offering powerful methods for constructing the core ring system through C-C and C-O bond formation. beilstein-journals.org A widely used method is the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. organic-chemistry.orgnih.gov This two-step, one-pot process can be catalyzed by palladium complexes, often in conjunction with a copper(I) co-catalyst. nih.govjocpr.com For example, the reaction of 5-iodovanillin (B1580916) with phenylacetylene (B144264) in the presence of a palladium catalyst and copper(I) iodide leads to the formation of a 2-phenylbenzofuran derivative. jocpr.com

Another significant palladium-catalyzed approach is the Larock-type coupling, which can be used to synthesize 2-silylbenzo[b]furans from o-iodophenols and 3-silyl-1-arylpropinones. mdpi.com Furthermore, palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids has been developed to produce a variety of substituted benzofurans. researchgate.net The versatility of palladium catalysis allows for the synthesis of complex benzofuran derivatives, including those with specific substitution patterns like the 2-methyl-7-phenyl arrangement, by carefully selecting the appropriate coupling partners and catalytic system. beilstein-journals.orgresearchgate.netlu.se

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| o-Iodophenols | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | 2-Substituted Benzofurans | organic-chemistry.orgnih.gov |

| o-Iodoanisoles | Terminal Alkynes | Pd catalyst | 2,3-Disubstituted Benzofurans | organic-chemistry.org |

| o-Iodophenol | 3-Silyl-1-arylpropinone | Pd catalyst | 2-Silylbenzo[b]furans | mdpi.com |

| Phenols | Alkenylcarboxylic Acids | Pd catalyst | Substituted Benzofurans | researchgate.net |

| 5-Iodovanillin | Phenylacetylene | Pd catalyst, Cu(I) iodide | 2-Phenylbenzofuran derivative | jocpr.com |

Positional Control and Introduction of Methyl and Phenyl Substituents in 2-Methyl-7-phenylbenzofuran Synthesis

Stereochemical and Regiochemical Considerations in Benzofuran Ring Closure and Substitution

The synthesis of specifically substituted benzofurans like this compound requires precise control over the regiochemistry of the ring-forming and substitution reactions. Classical strategies for benzofuran synthesis, such as the intramolecular cyclization of α-phenoxycarbonyl compounds, often face challenges in regiochemical control. nsf.gov For instance, if both ortho positions on the phenolic precursor are available for cyclization, a mixture of regioisomers can be formed, with the sterically less-hindered product typically being favored. nsf.gov

Modern synthetic methods offer improved regioselectivity. For example, a reaction involving 3-hydroxy-2-pyrones and nitroalkenes allows for the highly regioselective preparation of substituted phenols, which can then be cyclized to form benzofuranones with a programmable substitution pattern. nsf.gov In palladium-catalyzed syntheses, the substitution pattern of the final benzofuran is dictated by the substituents on the starting materials, such as the o-halophenol and the alkyne. organic-chemistry.org The synthesis of 2,3-disubstituted benzo[b]furans can be achieved with excellent regioselectivity by the Sonogashira coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. organic-chemistry.org Depending on the substitution of the phenol precursor in palladium-catalyzed oxidative annulations, either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans can be synthesized with high regioselectivity. researchgate.net

Derivatization Strategies for Functionalizing the 2-Phenylbenzofuran Core Structure

Once the 2-phenylbenzofuran core is assembled, further functionalization can be carried out to introduce a variety of substituents, which is crucial for studying structure-activity relationships. nih.gov A range of chemical transformations can be applied to an existing benzofuran ring. For instance, acylation can introduce a carbonyl group, which can then be a handle for further modifications. mdpi.com Methylation, using reagents like methyl iodide, is a common method to add methyl groups to the benzofuran scaffold. mdpi.com

Halogenation, such as iodination using iodine and a silver salt, introduces a halogen atom that can participate in subsequent cross-coupling reactions like the Sonogashira or Heck reactions. mdpi.com The Sonogashira coupling allows for the introduction of alkyne groups, while the Heck coupling can be used to append acrylate (B77674) moieties. mdpi.com These appended groups can be further modified; for example, an ester can be reduced to an alcohol. mdpi.com These derivatization strategies provide access to a wide library of 2-phenylbenzofuran analogues with diverse functionalities. mdpi.com

Influence of Reaction Conditions on Synthetic Yields and Isomer Ratios for Benzofuran Synthesis

The outcome of a benzofuran synthesis, including the yield and the ratio of any isomeric products, is highly dependent on the specific reaction conditions employed. clockss.orgnih.gov Factors such as the choice of solvent, temperature, catalyst, and base can have a dramatic effect. For example, in the synthesis of 2-phenylbenzofuran from a diol precursor, the addition of p-toluenesulfonic acid to the reaction medium significantly decreased the yield of the desired monomeric product (from 49% to 16%) while increasing the formation of a dimeric byproduct. clockss.org

In the synthesis of benzofuran isomers from 2,3-dihydrobenzofuran (B1216630) intermediates, the choice of acid and solvent is critical for selectivity. nih.gov Using acetic acid as the solvent leads to the formation of 3-acylbenzofurans in high yield (98%), whereas using p-toluenesulfonic acid in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) selectively produces 3-formylbenzofurans, also in high yield (98%). nih.gov Similarly, basic conditions using potassium carbonate in tetrahydrofuran (B95107) also favor the formation of 3-acylbenzofurans. nih.gov The polarity of the solvent and the nature of the base can also be determining factors; for instance, in one cascade cyclization, the use of the organic base DMAP led to a notable improvement in yield to 70%. researchgate.net These examples underscore the necessity of careful optimization of reaction conditions to achieve the desired synthetic outcome. researchgate.net

| Reaction | Conditions | Product(s) & Yield(s) | Reference |

| Oxidative cyclization of diol (2a) | DDQ, Benzene, reflux | 2-Phenylbenzofuran (49%), Dimer (30%) | clockss.org |

| Oxidative cyclization of diol (2a) | DDQ, Benzene, reflux, p-TsOH | 2-Phenylbenzofuran (16%), Dimer (41%) | clockss.org |

| Transformation of 2,3-dihydrobenzofuran (3a) | K₂CO₃, THF, r.t. | 3-Acylbenzofuran (4a) (97%) | nih.gov |

| Transformation of 2,3-dihydrobenzofuran (3a) | Acetic Acid, 110 °C | 3-Acylbenzofuran (4a) (98%) | nih.gov |

| Transformation of 2,3-dihydrobenzofuran (3a) | p-TsOH, (CF₃)₂CHOH, r.t. | 3-Formylbenzofuran (5a) (98%) | nih.gov |

Mechanistic Investigations of 2 Methyl 7 Phenylbenzofuran Reactions

Chemical Reaction Mechanisms in 2-Phenylbenzofuran (B156813) Systems

Stilbenoid-type 2-phenylbenzofuran derivatives are noted for their antioxidant properties, which are realized through several distinct chemical reaction mechanisms. rsc.org The efficiency of these pathways is largely dictated by the molecular structure and the reaction environment. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamics of these processes. rsc.orgnih.gov

Hydrogen Atom Transfer (HAT) Mechanisms in Radical Scavenging Processes

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental process in radical scavenging, characterized by the direct transfer of a hydrogen atom from an antioxidant molecule (in this case, a hydroxylated 2-phenylbenzofuran) to a free radical. rsc.orgnih.gov This process occurs in a single kinetic step and is a concerted movement of a proton and an electron. nih.gov

The key thermodynamic parameter governing the HAT mechanism is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE value indicates a weaker bond, facilitating easier hydrogen atom donation and thus a more efficient radical scavenging activity. rsc.org Quantum computational studies on a range of 2-phenylbenzofuran derivatives have shown that in the gaseous phase, the HAT mechanism is the most favorable pathway for antioxidation. rsc.orgresearchgate.net The presence of substituents on the benzofuran (B130515) or phenyl rings can influence the BDE; for instance, methylation has been observed to decrease the BDE, potentially enhancing antioxidant activity. nih.gov

The reaction is represented as: R-OH + X• → R-O• + X-H

Single Electron Transfer-Proton Transfer (SET-PT) Pathways in Chemical Transformations

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process. rsc.org It begins with the transfer of a single electron from the 2-phenylbenzofuran molecule to the radical or another species, forming a radical cation (R-OH⁺•). This is followed by the deprotonation of the radical cation to yield a neutral phenoxyl radical and a proton. rsc.orgnih.gov

The feasibility of the SET-PT pathway is determined by two main thermodynamic parameters: the Ionization Potential (IP), which relates to the initial electron transfer step, and the Proton Dissociation Enthalpy (PDE), associated with the subsequent proton transfer. rsc.org This pathway is generally less favored compared to HAT in the gas phase for 2-phenylbenzofuran derivatives because the BDE values are typically lower than the IP values. rsc.org

The two steps are:

R-OH → R-OH⁺• + e⁻ (Electron Transfer)

R-OH⁺• → R-O• + H⁺ (Proton Transfer)

Sequential Proton Loss Electron Transfer (SPLET) Processes in Solution-Phase Reactions

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is another two-step pathway that becomes particularly relevant in polar solvents. rsc.orgresearchgate.net The process is initiated by the deprotonation of the 2-phenylbenzofuran's hydroxyl group, forming an anion (R-O⁻). Subsequently, this anion transfers an electron to the radical species. rsc.org

The thermodynamics of the SPLET mechanism are governed by the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). rsc.org In solution phases such as water, methanol, and acetone, studies have shown that hydroxylated 2-phenylbenzofuran derivatives exhibit low PA values, making the initial deprotonation step favorable. rsc.orgresearchgate.net Consequently, the SPLET mechanism is often the predominant radical scavenging pathway in polar protic environments. rsc.org

The two steps are:

R-OH → R-O⁻ + H⁺ (Proton Loss)

R-O⁻ + X• → R-O• + X⁻ (Electron Transfer)

Table 1: Key Thermodynamic Parameters for Radical Scavenging Mechanisms of 2-Phenylbenzofuran Derivatives This table presents a generalized view of the thermodynamic parameters discussed. Actual values are specific to each derivative and the environment.

| Mechanism | Key Thermodynamic Parameter(s) | Description | Favorable Conditions |

|---|---|---|---|

| HAT | Bond Dissociation Enthalpy (BDE) | Enthalpy change for homolytic cleavage of the O-H bond. | Gas phase, non-polar solvents. rsc.org |

| SET-PT | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | Energy for electron removal and subsequent proton loss from the radical cation. | Generally less favored for these compounds. rsc.org |

| SPLET | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | Energy for proton loss to form an anion, followed by electron donation. | Polar solvents (e.g., water, methanol). rsc.org |

Isomerization Pathways and Rearrangement Mechanisms involving Benzofuran Intermediates

Isomerization and rearrangement reactions are crucial in the synthesis of specifically substituted benzofurans, often determining the final product structure. nih.govacs.org For phenyl-substituted benzofurans, acid-catalyzed rearrangements are particularly notable.

One significant pathway is the acid-catalyzed isomerization of 3-phenylbenzofuran (B8811988) to the more stable 2-phenylbenzofuran. researchgate.net This transformation is believed to proceed through the protonation of the furan (B31954) oxygen, creating a stable α-oxy carbocation intermediate. A subsequent 1,2-phenyl shift leads to a benzylic cation, which then affords the 2-phenylbenzofuran upon deprotonation. researchgate.net

In various synthetic routes, isomerization is often the final step that establishes the aromatic benzofuran system. acs.orgorganic-chemistry.org For example, the formation of benzofuran derivatives can proceed through intramolecular cyclization to form a non-aromatic intermediate, which then undergoes rearrangement to achieve the final, stable aromatic structure. nih.govacs.org Temperature can also play a critical role, with some syntheses involving a temperature-dependent rsc.orgnih.gov-aryl migration to form the 2-substituted product. organic-chemistry.org Palladium-catalyzed cycloisomerization followed by acid-catalyzed allylic isomerization is another documented pathway to functionalized 2-substituted benzofurans. acs.org

Photochemical Reaction Mechanisms leading to 2-Phenylbenzofuran Formation

Photochemical methods offer unique, often metal-free, pathways for the synthesis of 2-phenylbenzofurans. A prominent example is the one-step photochemical reaction between a 2-chlorophenol (B165306) derivative and a terminal alkyne (like phenylacetylene). nih.govresearchgate.net This reaction proceeds via an aryl cation intermediate, which is generated photochemically. researchgate.net This method is advantageous due to its mild conditions and the avoidance of more expensive bromo or iodo-phenols. nih.gov

Another photochemical approach involves the photolytic cyclization of α-phenoxyketones, which can be engineered to form the benzofuran ring structure. rsc.org These photochemical strategies capitalize on the reactivity of excited electronic states to forge bonds that might be difficult to form under thermal conditions.

General Principles of Organic Reaction Mechanisms as Applied to Benzofuran Synthesis and Transformations

The synthesis and transformation of the benzofuran core, including 2-phenylbenzofuran derivatives, rely on a broad range of fundamental organic reaction mechanisms.

Catalytic Cross-Coupling and Cyclization: Palladium- and copper-catalyzed reactions are cornerstones of modern benzofuran synthesis. nih.govacs.org The Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization, is a widely used strategy. rsc.org The mechanism typically involves oxidative addition of the palladium catalyst to the aryl halide, followed by alkyne coordination and coupling, and subsequent intramolecular attack of the hydroxyl group onto the alkyne (cyclization), leading to the benzofuran product. nih.gov Intramolecular Heck reactions are also employed in cyclization steps. nih.govacs.org

Cyclodehydration: Acid-catalyzed cyclodehydration of α-phenoxy ketones is a classic and effective method for forming the benzofuran ring. researchgate.net Strong acids like polyphosphoric acid (PPA) or Eaton's reagent facilitate the intramolecular electrophilic aromatic substitution, where the enol or enolate of the ketone attacks the phenol (B47542) ring, followed by dehydration to yield the aromatic benzofuran. researchgate.net

Radical Reactions: More recent methods have utilized radical reactions for benzofuran synthesis. For instance, the reaction of 2-iodophenyl allenyl ethers can be initiated by super-electron-donors (SEDs) through a single-electron-transfer (SET) process. nih.gov This generates radical intermediates that undergo cyclization to form 3-substituted benzofurans. nih.gov

Electrophilic and Nucleophilic Reactions: The benzofuran ring itself exhibits distinct reactivity. It is generally reactive toward electrophiles, undergoing reactions like Friedel-Crafts acylation, typically at the 3-position. researchgate.net Conversely, lithiation of the benzofuran ring can generate nucleophilic species that can react with various electrophiles to introduce substituents. researchgate.net

Table 2: Summary of General Mechanistic Principles in Benzofuran Synthesis

| Reaction Type | Key Mechanistic Steps | Catalyst/Reagent Example | Resulting Bond Formation |

|---|---|---|---|

| Sonogashira/Cyclization | Oxidative Addition, Transmetalation, Reductive Elimination, Intramolecular Attack | Pd(PPh₃)₂Cl₂/CuI | C-C and C-O |

| Heck Reaction (Intramolecular) | Oxidative Addition, Carbopalladation, β-Hydride Elimination | Pd(OAc)₂ | C-C |

| Cyclodehydration | Enol/Enolate Formation, Intramolecular Electrophilic Attack, Dehydration | Polyphosphoric Acid (PPA) | C-C and C-O |

| Photochemical Synthesis | Photoexcitation, Aryl Cation Formation, Nucleophilic Attack, Cyclization | UV light | C-C and C-O |

| Radical Cyclization | Single Electron Transfer (SET), Radical Generation, Intramolecular Addition | Super-Electron-Donors (SEDs) | C-C |

Computational and Theoretical Studies of 2 Methyl 7 Phenylbenzofuran

Quantum Chemical Approaches in Benzofuran (B130515) Research

Quantum chemical methods, particularly Density Functional Theory (DFT), have become central to understanding the behavior of benzofuran derivatives. These approaches allow for the detailed examination of molecular properties that govern their chemical reactivity and potential applications.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized ground state geometries of molecules. For 2-phenylbenzofuran (B156813) derivatives, DFT calculations are performed to find the most stable three-dimensional conformation, which corresponds to the structure with the minimum energy. physchemres.org This process involves systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.

The accuracy of these calculations is often validated by comparing the computed geometrical parameters with experimental data, for instance, from X-ray crystallography. Studies on 2-phenylbenzofuran have shown good agreement between predicted and experimental results, confirming that DFT methods are suitable for calculating the properties of this class of compounds. physchemres.org For example, the dihedral angle between the benzofuran and phenyl rings in 2-phenylbenzofuran was calculated to be very small (e.g., 0.27° with the GGA-PBE functional), indicating a pseudo-planar geometry. physchemres.org Beyond geometry, these calculations also provide a wealth of information about the electronic structure, including charge distribution and dipole moments, which are crucial for understanding the molecule's polarity and intermolecular interactions. physchemres.orgphyschemres.org

| Parameter | Calculated (GGA-PBE/6-31G(d,p)) | Experimental (X-ray) |

|---|---|---|

| Dihedral Angle (Benzofuran-Phenyl) | 0.27° | - |

| Energy (u.a) | -613.99 | - |

The reliability of DFT calculations depends heavily on the choice of two key components: the exchange-correlation (XC) functional and the basis set. reddit.com The XC functional is an approximation of the complex exchange and correlation energy of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. reddit.comwikipedia.org

For benzofuran systems, various functionals have been evaluated. These include:

GGA (Generalized Gradient Approximation) functionals , such as PBE and BVP86. physchemres.org

Hybrid functionals , like the widely used B3LYP, which incorporates a portion of exact Hartree-Fock exchange and is known to provide a good balance of accuracy and computational cost. reddit.comnih.govresearchgate.net

Meta-GGA functionals , such as TPSS. physchemres.org

Range-separated functionals , like CAM-B3LYP and ωB97X-D, which are often superior for predicting spectroscopic properties. mdpi.comuni-paderborn.de

Commonly used basis sets for these molecules include Pople-style basis sets like 6-31G(d,p) and the more extensive 6-311++G(d,p), which includes polarization (d,p) and diffuse (++) functions to better describe electron distribution, especially for anions and weak interactions. physchemres.orgnih.gov Correlation-consistent basis sets, such as cc-pVDZ, are also employed for higher accuracy calculations. globalresearchonline.net

Studies often perform benchmark calculations, comparing the results from different functional/basis set combinations against experimental data to select the most appropriate level of theory. For 2-phenylbenzofuran derivatives, the GGA-PBE functional with the 6-31G(d,p) basis set was found to provide a good compromise between accuracy and computational efficiency for predicting geometries and other properties. physchemres.org For antioxidant studies of similar compounds, the B3LYP/6-311++G(d,p) level of theory has been shown to be effective. nih.govrsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : This orbital acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (E_gap). This gap is a critical descriptor of molecular stability and reactivity. researchgate.netresearchgate.net A small gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net In contrast, a large gap indicates high stability.

For 2-phenylbenzofuran derivatives, the HOMO is typically delocalized across the entire molecule, particularly from the phenyl ring to the benzofuran C2-C3 double bond. rsc.org The HOMO-LUMO energy gap can be influenced by substituents on the molecular scaffold. nih.gov These FMO energies are essential for calculating various reactivity descriptors and understanding the electronic transitions that give rise to UV-visible absorption spectra. physchemres.orgnih.gov

| Medium | E_HOMO | E_LUMO | E_gap |

|---|---|---|---|

| Gas | -5.91 | -1.28 | 4.63 |

| Water | -5.93 | -1.42 | 4.51 |

| Methanol | -5.93 | -1.41 | 4.52 |

| Acetone | -5.92 | -1.38 | 4.54 |

Based on the energies of the frontier orbitals and total electronic energy, a set of global and local reactivity descriptors can be calculated within the framework of conceptual DFT. arxiv.org These descriptors quantify the chemical reactivity and selectivity of a molecule. physchemres.orgnih.gov

Global Reactivity Descriptors:

Ionization Potential (I) : The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ) : The power of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η) : The resistance to change in electron distribution ( (I-A)/2 ). A "soft" molecule has a small energy gap and is more reactive. researchgate.net

Global Electrophilicity Index (ω) : Measures the stabilization in energy when the system acquires electrons from the environment ( ω = χ² / 2η ). arxiv.org

Local Reactivity Descriptors:

Fukui Functions (f(r)) : These functions indicate the most likely regions on a molecule for electrophilic, nucleophilic, or radical attack. arxiv.orgchemrxiv.org This allows for the prediction of site selectivity in chemical reactions.

For 2-phenylbenzofuran derivatives, these descriptors have been calculated to understand their reactive nature, for instance, in the context of their antioxidant properties. physchemres.orgnih.gov By analyzing these parameters, researchers can predict which parts of the molecule are most susceptible to attack by free radicals.

Molecular Dynamics Simulations for Investigating Dynamic Behavior of Benzofuran-Related Molecules

While quantum chemical methods like DFT are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

In the context of benzofuran-related molecules, MD simulations are particularly valuable for:

Studying Conformational Changes : Observing how the molecule flexes, bends, and changes its shape in different environments (e.g., in solution). mdpi.com

Investigating Ligand-Receptor Interactions : Simulating how a benzofuran derivative binds to a biological target, such as a protein or enzyme. This can reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds), and the binding free energy. nih.govresearchgate.net

Assessing Stability : Monitoring metrics like the root-mean-square deviation (RMSD) to determine if a ligand remains stably bound in a protein's active site over the course of the simulation, which is a crucial step in computer-aided drug design. nih.govmdpi.comnih.gov

For example, MD simulations have been used to study the binding mechanism of benzofuran-based inhibitors with targets like Mycobacterium tuberculosis Polyketide Synthase 13, helping to understand their potential as therapeutic agents. nih.gov

Theoretical Modeling of Spectroscopic Signatures, including Vibrational Frequencies, for 2-Phenylbenzofuran Derivatives

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization. For 2-phenylbenzofuran and its derivatives, theoretical modeling is often used to calculate vibrational and electronic spectra.

Vibrational Frequencies (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to the peaks in experimental infrared (IR) and Raman spectra. The process involves:

Optimizing the molecular geometry to a stable minimum.

Calculating the second derivatives of the energy with respect to atomic displacements.

Diagonalizing the resulting Hessian matrix to obtain the vibrational modes and their frequencies.

Theoretical vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other approximations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net Such calculations are invaluable for assigning specific vibrational modes to observed spectral peaks, which can be a complex task for molecules of this size. nih.govglobalresearchonline.net

Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Visible spectrum. globalresearchonline.nettandfonline.com This allows for the prediction of the color of a compound and helps to understand the nature of its electronic transitions (e.g., π → π* transitions). globalresearchonline.net

Structure Reactivity/property Relationship Srp/qspr Studies on 2 Methyl 7 Phenylbenzofuran Derivatives

Impact of Substitution Patterns on the Electronic and Steric Properties of Benzofuran (B130515) Systems

The electronic and steric properties of the benzofuran ring system are highly sensitive to the nature and position of its substituents. The introduction of different functional groups can dramatically alter the electron density distribution and the three-dimensional shape of the molecule, thereby dictating its reactivity.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃), methoxy (B1213986) (-OCH₃), and amino (-NH₂) increase the electron density of the benzofuran ring system through inductive and resonance effects. This enhanced electron density, particularly at the C2 and C3 positions of the furan (B31954) ring, makes the molecule more susceptible to electrophilic attack. researchgate.net For instance, alkylated benzofurans are generally more reactive towards electrophiles than the unsubstituted benzofuran. researchgate.net The methyl group in 2-Methyl-7-phenylbenzofuran acts as an EDG through hyperconjugation, slightly increasing the nucleophilicity of the heterocyclic ring.

Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reactants to a specific site on the molecule. nih.gov

In this compound, the methyl group at C2 introduces some steric bulk, which could influence the regioselectivity of reactions involving the furan ring.

The phenyl group at C7 is a bulky substituent. Its orientation relative to the benzofuran plane (the dihedral angle) can influence intermolecular interactions and the accessibility of adjacent positions on the benzene (B151609) ring for substitution reactions. physchemres.orgrsc.org Studies on related systems show that bulky substituents can shield proximal regions of the molecule, preventing the approach of an electrophile. nih.gov

The position of a substituent is critical. For example, theoretical studies on methoxy- and nitrobenzofurans show a marked dependence of the electronic absorption spectra on the substituent's location, which is a direct consequence of its influence on the molecule's electronic structure. researchgate.net Similarly, the position of a halogen atom is a critical determinant of its biological activity, which is linked to its electronic and steric influence. nih.gov

Correlation of Structural Modifications with Calculated Chemical Parameters and Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of various molecular descriptors that quantify the electronic properties of a molecule and predict its reactivity. physchemres.org Key parameters include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

The E_HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the E_LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between these two orbitals (E_gap = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity. researchgate.net A small HOMO-LUMO gap generally signifies lower kinetic stability and higher chemical reactivity, as it is energetically more favorable to remove electrons from a low-lying HOMO or add them to a high-lying LUMO. researchgate.netrsc.org

Studies on various benzofuran derivatives have shown a strong correlation between structural modifications and these calculated parameters. For example, adding electron-donating groups tends to increase the E_HOMO, making the molecule a better electron donor. Conversely, electron-withdrawing groups tend to lower both E_HOMO and E_LUMO. mdpi.com

For 2-phenylbenzofuran (B156813) derivatives, DFT calculations have been used to derive a set of quantum chemical descriptors. physchemres.org While specific data for this compound is not available, the table below shows calculated parameters for related substituted benzofurans, illustrating the impact of different substituents on their electronic properties and reactivity potential.

Table 1: Calculated Chemical Parameters for Substituted Benzofuran Derivatives This interactive table shows how different substituents affect key electronic properties of the benzofuran core, calculated using DFT methods. A lower energy gap (E_gap) generally indicates higher reactivity.

| Compound | Substituent (R) | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) |

|---|---|---|---|---|

| Benzofuran | H | -5.65 | -1.85 | 3.80 |

| Comp1 | -CH₃ (at C5) | -5.59 | -1.95 | 3.64 |

| Comp2 | -CH₃ (at C3), Furan Ring | -5.58 | -1.88 | 3.70 |

| Comp3 | -NO₂ (at C5), Furan Ring | -6.18 | -3.35 | 2.83 |

| Comp4 | -CH₃ (at C4), Furan Ring | -5.52 | -1.92 | 3.60 |

Data derived from studies on substituted benzothiazoles and benzofurans, which share similar electronic principles. researchgate.netmdpi.com

These calculations demonstrate that alkylated benzofurans, like the methyl-substituted compounds, are more reactive (have a smaller energy gap) than the parent benzofuran, while the strongly electron-withdrawing nitro group significantly lowers the energy gap, drastically increasing predicted reactivity. researchgate.net

Influence of Methyl Group Placement on Reaction Kinetics and Thermodynamic Parameters within 2-Phenylbenzofuran Frameworks

The position of the methyl group on the benzofuran framework has a profound effect on both the speed of a reaction (kinetics) and the stability of the products and intermediates (thermodynamics).

Reaction Kinetics: The rate of a chemical reaction is influenced by the stability of its transition state. The methyl group in this compound is positioned on the furan ring at C2.

Electronic Influence: As an electron-donating group, the methyl group at C2 can stabilize an adjacent positive charge that may develop in the transition state of an electrophilic attack. This stabilization lowers the activation energy and increases the reaction rate compared to an unsubstituted benzofuran. researchgate.net

Steric Influence: The C2 position is electronically favored for electrophilic substitution. The presence of the methyl group at this position blocks it, potentially directing incoming electrophiles to other positions, such as C3. However, a reaction at C3 would still be influenced electronically by the C2-methyl group. In biomimetic oxidation reactions, the position of the methyl group (at C2 vs. C3) leads to different reaction pathways and products, highlighting its role in directing reactivity. mdpi.com

Thermodynamic Parameters: Thermodynamics governs the relative stability of reactants and products, often described by parameters like the enthalpy of formation (ΔHf). Experimental and computational studies on related aryl furan compounds have determined their thermodynamic properties. lpnu.uaresearchgate.net

While specific kinetic rate constants for this compound are not documented in the provided context, studies on the oxidation of 2-methylbenzofuran (B1664563) and 3-methylbenzofuran (B1293835) show that both undergo reactions with high conversion rates, but yield different product distributions due to the initial site of attack and subsequent rearrangements, underscoring the kinetic control exerted by the methyl group's position. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Methodologies for Predicting Chemical Behavior of Benzofuran Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that relate the chemical structure of a series of compounds to their reactivity. These models are invaluable for predicting the behavior of new or untested compounds.

The development of a QSRR model typically involves several steps:

Data Set Selection: A series of structurally related benzofuran derivatives with known experimental reactivity data is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound using computational software. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), constitutional descriptors (e.g., molecular weight), and topological descriptors. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical relationship between the calculated descriptors (independent variables) and the experimental reactivity (dependent variable). researchgate.netbiolscigroup.us

Model Validation: The predictive power of the model is rigorously tested using statistical parameters.

Key statistical parameters used to validate QSAR/QSRR models include:

Coefficient of Determination (R²): Indicates how well the model fits the data. A value closer to 1.0 is better. biolscigroup.us

Cross-validation Coefficient (Q² or Q²cv): Measures the model's internal predictive ability. A Q² value greater than 0.5 is generally considered good. biolscigroup.usresearchgate.net

Fisher's Test Value (F-test): Indicates the statistical significance of the model. biolscigroup.us

Standard Deviation (S): Measures the deviation of the predicted values from the experimental values. biolscigroup.us

Table 2: Example of Statistical Parameters for a QSAR Model of Benzimidazole Derivatives This table presents typical statistical validation metrics for a QSAR model, demonstrating the criteria used to assess a model's reliability and predictive power. Similar methodologies are applied to benzofuran derivatives.

| Parameter | Value | Interpretation |

|---|---|---|

| R² | 0.917 | Excellent correlation between descriptors and activity in the training set. |

| Q²cv | 0.916 | Excellent internal predictive power of the model. |

| F | 29.354 | The model is statistically significant. |

| S | 0.606 | Low standard deviation, indicating good accuracy. |

Data from a QSAR study on 2-Thioarylalkyl Benzimidazole derivatives, illustrating the statistical validation process. biolscigroup.us

For benzofuran derivatives, QSAR models have been successfully developed to predict various biological activities, which are a function of their chemical reactivity. researchgate.netnih.gov These models confirm that electronic properties, such as HOMO energy and charge distribution, are critical in determining the compounds' behavior. By applying such validated QSRR methodologies, the reactivity of a specific compound like this compound could be reliably predicted based on its calculated structural descriptors.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methyl 7 Phenylbenzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, phenyl, and benzofuran (B130515) protons. The methyl protons at the 2-position would likely appear as a singlet in the upfield region, estimated to be around δ 2.4-2.6 ppm. thieme-connect.com The protons of the phenyl group at the 7-position will exhibit multiplets in the aromatic region (δ 7.2-7.6 ppm). The protons on the benzofuran core will also resonate in the aromatic region, with their specific shifts and coupling patterns being influenced by the positions of the methyl and phenyl substituents. For instance, the proton at the 3-position is anticipated to be a singlet at approximately δ 6.7 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the methyl group is expected to have a chemical shift in the range of δ 10-15 ppm. rsc.org The carbons of the benzofuran and phenyl rings will appear in the downfield region, typically between δ 110 and 160 ppm. rsc.orgthieme-connect.com The quaternary carbons, such as C2, C7, C3a, and C7a of the benzofuran ring, and the ipso-carbon of the phenyl ring, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Predicted ¹H and ¹³C NMR Data for 2-Methyl-7-phenylbenzofuran:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH₃ | 2.4-2.6 (s) | 10-15 |

| H-3 | 6.7 (s) | 105-110 |

| Benzofuran Aromatic H | 7.0-7.8 (m) | 110-130 |

| Phenyl Aromatic H | 7.2-7.6 (m) | 125-130 |

| Benzofuran Quaternary C | - | 140-160 |

| Phenyl Quaternary C | - | 135-145 |

Note: These are predicted values based on analogous compounds and may vary slightly from experimental data.

Mass Spectrometry (MS) Techniques for Molecular Ion Analysis and Fragmentation Pathway Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

The molecular weight of this compound (C₁₅H₁₂O) is 208.26 g/mol . bldpharm.combldpharm.comchemwhat.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 208. Due to the aromatic nature of the compound, this peak is likely to be prominent.

The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of the methyl group and fragmentation of the benzofuran ring system. bldpharm.com A common fragmentation pattern for methyl-substituted aromatic compounds is the loss of a hydrogen radical to form a stable benzylic-type cation, which in this case would be a benzofuranylmethyl cation. This would result in a significant peak at m/z 207 (M-1). Another likely fragmentation is the loss of the entire methyl group, leading to a peak at m/z 193 (M-15). Further fragmentation of the benzofuran ring could lead to the loss of a CO molecule, a characteristic fragmentation for furans, resulting in a peak at m/z 165.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 208 | [C₁₅H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 207 | [C₁₅H₁₁O]⁺ | Loss of H˙ |

| 193 | [C₁₄H₉O]⁺ | Loss of CH₃˙ |

| 165 | [C₁₃H₉]⁺ | Loss of CO from the m/z 193 fragment |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. researchgate.netnist.gov The IR spectrum of this compound would be dominated by absorptions arising from the aromatic rings and the methyl group.

Key expected vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching vibrations of the methyl group are expected to be observed in the 2975-2850 cm⁻¹ region.

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzofuran and phenyl rings will give rise to several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ range.

C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage within the benzofuran ring is expected to produce strong bands in the 1270-1000 cm⁻¹ region.

Out-of-plane C-H bending: The substitution pattern on the aromatic rings can often be inferred from the strong out-of-plane C-H bending vibrations that appear in the 900-675 cm⁻¹ "fingerprint" region.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H stretch | Weak to Medium |

| 2975-2850 | Aliphatic C-H stretch (CH₃) | Medium |

| 1600-1450 | Aromatic C=C stretch | Medium to Strong |

| 1270-1000 | C-O-C ether stretch | Strong |

| 900-675 | Aromatic C-H out-of-plane bend | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing both the benzofuran and phenyl rings, is expected to give rise to strong UV absorption bands. Theoretical calculations on the closely related 2-phenylbenzofuran (B156813) predict absorption maxima in the UV region. nih.gov

The UV-Vis spectrum of this compound is anticipated to show intense absorptions corresponding to π → π* transitions. The presence of the phenyl group in conjugation with the benzofuran system would likely lead to a bathochromic (red) shift compared to unsubstituted benzofuran. The exact position and intensity of the absorption maxima will be influenced by the solvent used for the analysis.

Predicted UV-Vis Absorption for this compound:

| Transition Type | Predicted λmax (nm) | Solvent Effects |

| π → π* | ~280-340 | Polar solvents may cause slight shifts in λmax. |

Note: This is a predicted range based on related structures. Experimental verification is necessary for precise values.

Advanced Chromatographic Methods (e.g., HPLC) for Purity Assessment and Complex Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its separation from reaction byproducts or other components in a mixture. rsc.orgnist.gov Given the nonpolar, aromatic nature of the compound, reversed-phase HPLC would be the most suitable method.

A typical reversed-phase HPLC setup would utilize a nonpolar stationary phase, such as a C18 or C8 column, and a polar mobile phase. The mobile phase would likely be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating compounds with a range of polarities. Detection is typically achieved using a UV detector set to a wavelength where this compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the compound under specific chromatographic conditions can be used for its identification and quantification.

Typical HPLC Parameters for the Analysis of this compound:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a λmax (e.g., ~300 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Future Research Directions in 2 Methyl 7 Phenylbenzofuran Chemistry

Development of Novel and Highly Efficient Synthetic Routes for 2-Methyl-7-phenylbenzofuran and its Analogues

The synthesis of the benzofuran (B130515) core has been achieved through various classical and modern methods, including acid-catalyzed cyclizations, Perkin rearrangement, and transition-metal-catalyzed processes. mdpi.com However, the future development of this compound and its analogues for systematic screening and application hinges on the creation of more efficient, modular, and sustainable synthetic strategies.

A particularly promising avenue is the continued exploration of C-H activation and functionalization. nih.govrsc.org Palladium-catalyzed methods that enable the direct arylation or annulation of phenols with alkynes or other coupling partners represent the state-of-the-art in atom- and step-economy. rsc.orgrsc.org Developing a C-H activation strategy to construct the this compound scaffold, for instance by coupling a phenyl-substituted phenol (B47542) with a methyl-containing synthon, would be a significant advancement.

Furthermore, the use of more sustainable and abundant first-row transition metals like copper and nickel as catalysts is a critical goal. nih.gov While palladium is highly effective, its cost and toxicity are drawbacks. Nickel-catalyzed methodologies, for example, have shown promise in facilitating nucleophilic additions for benzofuran synthesis and warrant further investigation for this specific substitution pattern. nih.gov

| Synthetic Strategy | Key Reactants Example | Catalyst/Reagents | Potential Advantages | References |

| Tandem Sonogashira/Cyclization | 2-Iodo-6-phenylphenol, Propyne | (PPh₃)₂PdCl₂ / CuI, Base | High yields, good functional group tolerance. nih.gov | nih.govnih.gov |

| C-H Activation/Oxidative Cyclization | 2-Phenyl-phenol, Allylic alcohol | Pd(OAc)₂, Oxidant (e.g., Benzoquinone) | High atom economy, avoids pre-functionalization. rsc.orgrsc.org | nih.govrsc.orgrsc.org |

| Acetylene-Activated SNAr/Cyclization | 2-Fluoro-3-ethynylbiphenyl, Methoxide source | Base (e.g., K₂CO₃) | Transition-metal-free, tolerates halogens. rsc.org | rsc.org |

| Base-Catalyzed Condensation | 2-Hydroxy-3-phenylacetophenone, Dichloroethylene | Strong Base | Access to highly functionalized benzofurans. organic-chemistry.org | organic-chemistry.org |

Further Advanced Mechanistic Insights into Complex Chemical Transformations involving Benzofuran Scaffolds

While numerous methods for benzofuran synthesis exist, a deep, predictive understanding of the underlying reaction mechanisms is often lacking, especially for complex, multi-catalyst, or tandem reactions. Future research must move beyond simply reporting new synthetic routes to include detailed mechanistic studies that elucidate the roles of catalysts, ligands, and reaction intermediates.

For palladium-catalyzed C-H functionalization reactions, for instance, the precise nature of the active catalytic species and the rate-determining step are subjects of ongoing investigation. rsc.org Studies have suggested that the C-H activation step is often rate-limiting and that certain ligands can trigger the formation of more reactive cationic palladium species. rsc.orgnih.gov Investigating these phenomena for the synthesis of 7-phenyl substituted benzofurans could lead to rationally designed catalysts with higher turnover numbers and improved selectivity.

The use of advanced spectroscopic techniques (e.g., in-situ NMR, ESI-MS) to identify and characterize transient intermediates in catalytic cycles is crucial. nih.govacs.org For example, in the palladium-catalyzed reaction of benzofuran-2-ylmethyl acetates, the formation of a η³-(benzofuryl)methyl complex has been proposed as a key intermediate that dictates the regiochemical outcome of nucleophilic substitution. nih.gov Understanding how substituents at the 7-position, such as a phenyl group, influence the stability and reactivity of such intermediates is essential for predicting and controlling reaction outcomes.

Isotope effect studies (e.g., Kinetic Isotope Effects) can provide invaluable information about bond-breaking and bond-forming steps in the rate-determining part of the reaction. rsc.org Combining these experimental approaches with computational chemistry will provide a holistic picture of the reaction energy landscape, enabling the optimization of conditions and the design of next-generation catalysts.

Refinement and Validation of Computational Models for Predictive Chemistry in Benzofuran Systems

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the structural and electronic properties of benzofuran derivatives. rsc.orgphyschemres.org These methods can provide insights that are difficult or impossible to obtain through experimentation alone. Future work should focus on refining and validating these computational models to enhance their predictive power for molecules like this compound.

A key area is the accurate prediction of reaction pathways and transition states for the novel synthetic routes discussed in section 8.1. DFT calculations can be used to compare the feasibility of different proposed mechanisms, such as a Heck reaction/oxidative cyclization tandem sequence, by calculating the activation energies for each elementary step. rsc.org This can guide synthetic chemists in selecting the most promising reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) studies represent another critical frontier. nih.gov By correlating computed molecular descriptors (e.g., HOMO/LUMO energies, molecular electrostatic potential, dipole moment) with experimentally determined properties, it is possible to build predictive models. nih.govnih.gov For instance, a robust QSAR model could predict the antioxidant activity or the nonlinear optical response of a novel this compound analogue before it is synthesized. nih.govresearchgate.net

The accuracy of these computational models is highly dependent on the chosen functional and basis set. rsc.orgphyschemres.org Systematic studies comparing different computational levels of theory against experimental data for a series of well-characterized benzofurans are needed. This will establish validated protocols that can be confidently applied to new, unstudied molecules like this compound and its derivatives, accelerating the discovery of compounds with desired properties.

| Computational Method | Application Area | Predicted Properties | Key Insights | References |

| DFT (e.g., B3LYP, PBE0) | Reaction Mechanism & Electronic Structure | Transition state energies, bond dissociation enthalpies, HOMO/LUMO gaps, NMR shifts. | Elucidates reaction feasibility, predicts reactivity and spectral properties. rsc.orgresearchgate.net | rsc.orgphyschemres.orgresearchgate.net |

| TD-DFT | Optical Properties | UV-Vis absorption and emission spectra, solvatochromic shifts. | Predicts color, fluorescence, and suitability for optical applications. nih.gov | nih.govnih.gov |

| QSAR | Structure-Property Correlation | Biological activity (e.g., IC₅₀), antioxidant potential. | Enables predictive screening of virtual libraries of analogues. nih.gov | nih.govnih.gov |

| Molecular Dynamics (MD) | Conformational Analysis & Interactions | Conformational preferences, interactions with biological macromolecules. | Understanding of dynamic behavior and binding modes. | nih.gov |

Expansion of Materials Science Applications and Exploration of Novel Physical Properties of this compound Derivatives

While much of the focus on benzofurans has been medicinal, their conjugated π-systems make them excellent candidates for advanced materials. The strategic placement of methyl and phenyl groups in this compound provides a unique scaffold for tuning electronic and photophysical properties. Future research should vigorously explore the potential of its derivatives in materials science, particularly in organic electronics and nonlinear optics.

Benzofuran derivatives are already being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ingentaconnect.comnih.gov The benzofuran core can act as a rigid, electron-donating unit. By introducing various electron-accepting groups onto the 2-methyl or 7-phenyl positions, donor-acceptor (D-A) type chromophores can be constructed. These D-A structures are known to have tunable HOMO/LUMO energy levels and can exhibit strong intramolecular charge transfer (ICT), which is beneficial for both light emission and charge separation. nih.gov The synthesis and characterization of a library of this compound analogues with different electronic substituents could lead to novel materials for blue fluorescent OLEDs or efficient non-fullerene acceptors for OPVs. ingentaconnect.comnih.gov

The field of nonlinear optics (NLO) is another promising area. Organic molecules with large hyperpolarizabilities are sought after for applications in optical data storage and processing. nih.gov The extended π-conjugation provided by the 7-phenyl group, combined with the potential to create D-A systems, makes this compound derivatives attractive NLO candidates. physchemres.org Computational screening using DFT can predict the first and second hyperpolarizabilities (β and γ) of designed analogues, allowing for the prioritization of synthetic targets with potentially large NLO responses. physchemres.orgnih.gov Experimental validation of these predictions would be a significant step toward realizing their potential in photonic devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-7-phenylbenzofuran, and what are their efficiency benchmarks?

- The compound is typically synthesized via oxidative cyclization or transition-metal-catalyzed coupling. A common method involves starting with 4-methoxyphenol derivatives, using hexafluoropropan-2-ol (HFIP) as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature, achieving yields of ~70–80% . Alternative approaches include Buchwald-Hartwig amination for introducing substituents, though regioselectivity challenges may arise .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- NMR spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromaticity. X-ray crystallography (as in ) provides definitive structural confirmation, with deviations <0.005 Å from planar benzofuran cores . HRMS and IR are supplementary for functional group validation .

Q. What safety protocols are recommended for handling benzofuran derivatives during synthesis?

- Use fume hoods and chemical-resistant gloves to avoid inhalation or skin contact. Avoid dust formation, and store compounds in dark, cool conditions to prevent degradation . Spills should be managed with dry absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and pharmacological activity of this compound derivatives?

- Docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like viral proteases or neurotransmitter receptors. For example, derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced antiviral activity by occupying hydrophobic pockets in dihydroorotate dehydrogenase (DHODH) . DFT calculations (e.g., Gaussian 09) assess regioselectivity in electrophilic substitutions .

Q. What strategies resolve low yields in cross-coupling reactions involving this compound?

- Catalyst optimization : Pd(OAc)₂/XPhos systems improve Suzuki-Miyaura coupling efficiency for aryl boronic acids . Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How do structural modifications (e.g., halogenation, methylation) impact the compound's biological activity?

- Halogenation at the 5-position (e.g., -F or -Cl) increases antimicrobial potency by enhancing membrane permeability (MIC: 2–4 µg/mL against S. aureus) . Methylation at the 7-position improves metabolic stability in hepatocyte assays (t½ > 6 hours) .

Q. What methodologies address discrepancies in pharmacological data across studies?

- Dose-response normalization : Use IC₅₀ values from standardized assays (e.g., MTT for cytotoxicity). Meta-analysis of SAR data identifies outliers due to assay conditions (e.g., pH sensitivity in enzyme inhibition) .

Methodological Considerations

Q. How to design experiments for evaluating the compound's pharmacokinetic properties?

- In vitro assays : Microsomal stability tests (human liver microsomes) quantify metabolic degradation. Plasma protein binding (ultrafiltration) assesses bioavailability . In vivo studies : Administer via intravenous/oral routes in rodent models, with LC-MS/MS quantification of plasma concentrations .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Flash chromatography (ethyl acetate/hexane, 1:4) removes polar byproducts. Recrystallization from ethanol/water (1:3) yields high-purity crystals (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.